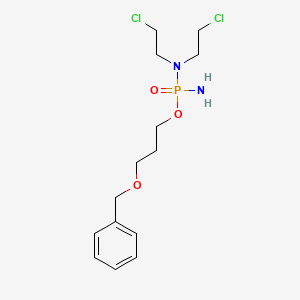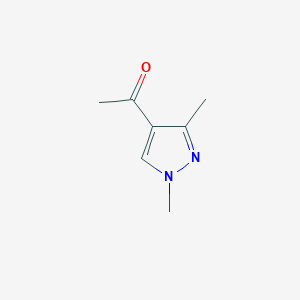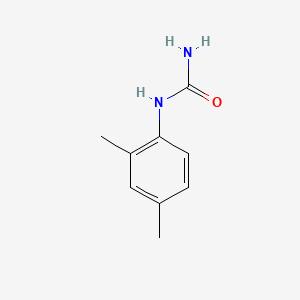
N-(Amino-(3-phenylmethoxypropoxy)phosphoryl)-2-chloro-N-(2-chloroethyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Amino-(3-phenylmethoxypropoxy)phosphoryl)-2-chloro-N-(2-chloroethyl)ethanamine is a useful research compound. Its molecular formula is C14H23Cl2N2O3P and its molecular weight is 369.2 g/mol. The purity is usually 95%.
The exact mass of the compound N-(Amino-(3-phenylmethoxypropoxy)phosphoryl)-2-chloro-N-(2-chloroethyl)ethanamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 227247. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(Amino-(3-phenylmethoxypropoxy)phosphoryl)-2-chloro-N-(2-chloroethyl)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(Amino-(3-phenylmethoxypropoxy)phosphoryl)-2-chloro-N-(2-chloroethyl)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for the compound 'N-(Amino-(3-phenylmethoxypropoxy)phosphoryl)-2-chloro-N-(2-chloroethyl)ethanamine' involves the reaction of 2-chloroethylamine with 3-phenylmethoxypropyl chloride to form N-(3-phenylmethoxypropyl)-2-chloroethylamine. This intermediate is then reacted with phosphorus oxychloride and triethylamine to form N-(3-phenylmethoxypropoxy)phosphoryl-2-chloroethylamine. Finally, this compound is reacted with ammonia to form the desired product.
Starting Materials
2-chloroethylamine, 3-phenylmethoxypropyl chloride, phosphorus oxychloride, triethylamine, ammonia
Reaction
Step 1: 2-chloroethylamine is reacted with 3-phenylmethoxypropyl chloride in the presence of a base such as sodium hydroxide to form N-(3-phenylmethoxypropyl)-2-chloroethylamine., Step 2: N-(3-phenylmethoxypropyl)-2-chloroethylamine is reacted with phosphorus oxychloride and triethylamine in anhydrous conditions to form N-(3-phenylmethoxypropoxy)phosphoryl-2-chloroethylamine., Step 3: N-(3-phenylmethoxypropoxy)phosphoryl-2-chloroethylamine is reacted with ammonia in the presence of a catalyst such as palladium on carbon to form the desired product, N-(Amino-(3-phenylmethoxypropoxy)phosphoryl)-2-chloro-N-(2-chloroethyl)ethanamine.
Propiedades
IUPAC Name |
N-[amino(3-phenylmethoxypropoxy)phosphoryl]-2-chloro-N-(2-chloroethyl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23Cl2N2O3P/c15-7-9-18(10-8-16)22(17,19)21-12-4-11-20-13-14-5-2-1-3-6-14/h1-3,5-6H,4,7-13H2,(H2,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVMZODBPKLHIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCOP(=O)(N)N(CCCl)CCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23Cl2N2O3P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70310446 |
Source


|
| Record name | N-(AMINO-(3-PHENYLMETHOXYPROPOXY)PHOSPHORYL)-2-CHLORO-N-(2-CHLOROETHYL)ETHANAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70310446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Amino-(3-phenylmethoxypropoxy)phosphoryl)-2-chloro-N-(2-chloroethyl)ethanamine | |
CAS RN |
55250-96-9 |
Source


|
| Record name | NSC227247 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227247 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(AMINO-(3-PHENYLMETHOXYPROPOXY)PHOSPHORYL)-2-CHLORO-N-(2-CHLOROETHYL)ETHANAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70310446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2H-pyrazole-3-carboxylic acid](/img/structure/B1331657.png)








